molecular formula C13H17NOS2 B14873865 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone

Cat. No.: B14873865
M. Wt: 267.4 g/mol
InChI Key: IBUUPYYTNXWCKG-UHFFFAOYSA-N
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Description

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone: is a complex organic compound characterized by its unique bicyclic structure and the presence of both a thiophene ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the azabicyclo structure.

    Introduction of the methylthio group: This step often involves the use of methylthiolating agents under controlled conditions to ensure selective substitution.

    Attachment of the thiophene ring: This is usually done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism by which ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors in the nervous system, where the compound can modulate activity through binding interactions. The exact pathways involved are still under investigation, but they likely include modulation of neurotransmitter release or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone: can be compared with other compounds that have similar structural features, such as:

    ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone: This compound has a phenyl group instead of a thiophene ring, which may alter its electronic properties and reactivity.

    ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(furan-2-yl)methanone: The presence of a furan ring instead of a thiophene ring can impact the compound’s stability and interactions with biological targets.

The uniqueness of This compound

Properties

Molecular Formula

C13H17NOS2

Molecular Weight

267.4 g/mol

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C13H17NOS2/c1-16-11-7-9-4-5-10(8-11)14(9)13(15)12-3-2-6-17-12/h2-3,6,9-11H,4-5,7-8H2,1H3

InChI Key

IBUUPYYTNXWCKG-UHFFFAOYSA-N

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=CS3

Origin of Product

United States

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